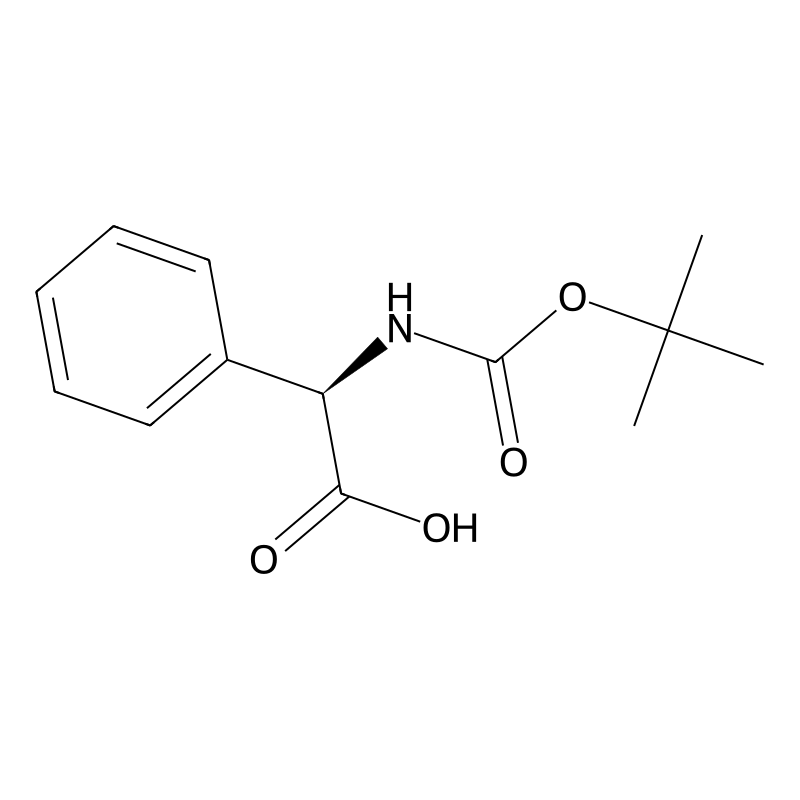Boc-D-Phg-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Solid-Phase Peptide Synthesis (SPPS):
- Boc-D-Phg-OH functions as a protected amino acid building block. The Boc (tert-butyloxycarbonyl) group safeguards the amino group, allowing for the stepwise attachment of amino acids to a solid support .
- The D-configuration of Phg ensures incorporation of a non-natural amino acid into the peptide sequence, potentially leading to unique properties or functionalities .
Investigation of Peptide Structure and Function:
- By incorporating Boc-D-Phg-OH into peptides, researchers can probe the role of specific amino acid side chains in peptide conformation and activity. The bulky phenyl group of Phg can introduce steric hindrance and alter peptide interactions with other molecules .
- D-amino acids often disrupt natural protein-protein interactions, making Boc-D-Phg-OH useful for studying the selectivity of peptide binding to target molecules .
Development of Peptide-Based Therapeutics:
- Introducing D-amino acids can enhance the stability of peptides against enzymatic degradation, making them more attractive candidates for drug development. Boc-D-Phg-OH can be used to create peptide-based drugs with improved pharmacokinetic properties .
Studies of Enzyme-Substrate Interactions:
Boc-D-Phenylglycine, also known as N-Boc-D-phenylglycine, is a derivative of phenylglycine characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. Its chemical formula is C₁₃H₁₇NO₄, and it has a molecular weight of approximately 251.28 g/mol. The compound is typically used in peptide synthesis due to its ability to protect the amino group during
- Deprotection: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield D-phenylglycine.
- Coupling Reactions: It can undergo amide bond formation with other amino acids or peptides through standard coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
- Solid-Phase Peptide Synthesis: Boc-D-phenylglycine is commonly utilized in solid-phase synthesis protocols, where it acts as a building block for constructing peptides.
Several methods exist for synthesizing Boc-D-Phenylglycine:
- Direct Protection: D-phenylglycine can be reacted with tert-butyl chloroformate in the presence of a base (like triethylamine) to introduce the Boc group.
- From Precursor Compounds: It can also be synthesized via a multi-step process involving phenylacetic acid and D,L-alanyl chloride, followed by hydrolysis and reaction with ammonia .
- Solid-Phase Methods: In solid-phase peptide synthesis, Boc-D-Phenylglycine can be incorporated directly onto a resin to facilitate further peptide elongation.
Boc-D-Phenylglycine is primarily used in:
- Peptide Synthesis: As a building block in the production of various peptides.
- Drug Development: Its derivatives may serve as potential therapeutic agents targeting specific biological pathways.
- Research: Used in studies exploring amino acid interactions and modifications.
Research into the interactions of Boc-D-Phenylglycine derivatives often focuses on their binding affinities and biological effects within various receptor systems. These studies help elucidate the role of D-amino acids in modulating physiological responses and their potential therapeutic applications.
Boc-D-Phenylglycine shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Boc-L-Phenylglycine | Similar backbone | L-stereoisomer; different biological properties |
| Boc-Glycine | Shorter chain | Simpler structure; less steric hindrance |
| Boc-Alanine | Shorter chain | Basic amino acid; different reactivity profile |
| Boc-D-Tyrosine | Aromatic side chain | Contains hydroxyl group; different reactivity |
Boc-D-Phenylglycine's uniqueness lies in its specific D-stereochemistry and the presence of an aromatic side chain, which influences its reactivity and biological interactions compared to its L-counterpart and other simpler amino acids.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








